2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of functional groups, including an oxadiazole ring, a triazole ring, and a fluorophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular processes, and potential therapeutic effects.
Industry: Its unique chemical properties can be exploited in the development of new materials, catalysts, or chemical processes
Mechanism of Action
The mechanism of action of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition or activation of enzymes, modulation of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar compounds to 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide include other molecules with oxadiazole, triazole, or fluorophenyl groups. These compounds may share some chemical and biological properties but differ in their specific reactivity and applications.
Properties
Molecular Formula |
C15H14FN7O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H14FN7O3S/c1-8(24)17-13-12(21-26-22-13)14-19-20-15(23(14)2)27-7-11(25)18-10-5-3-4-9(16)6-10/h3-6H,7H2,1-2H3,(H,18,25)(H,17,22,24) |
InChI Key |
IKQHUSUDJLSKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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